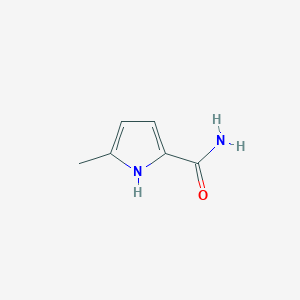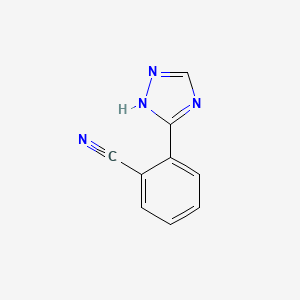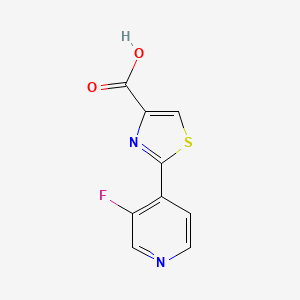
1-Naphthalenepentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenepentanoic acid is a chemical compound with the molecular formula C15H16O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by a pentanoic acid group attached to the naphthalene ring
Méthodes De Préparation
1-Naphthalenepentanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with pentanoic acid under specific conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve more efficient processes, such as continuous flow reactors, to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
1-Naphthalenepentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced with other groups. Halogenation, nitration, and sulfonation are common substitution reactions involving reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Naphthalenepentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-naphthalenepentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
1-Naphthalenepentanoic acid can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: This compound has a similar structure but with an acetic acid group instead of a pentanoic acid group. It is used as a plant growth regulator.
1-Naphthalenebutyric acid: Similar to this compound but with a butyric acid group. It is also used in plant growth regulation.
1-Naphthalenesulfonic acid: This compound has a sulfonic acid group attached to the naphthalene ring and is used in the production of dyes and surfactants.
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
5-naphthalen-1-ylpentanoic acid |
InChI |
InChI=1S/C15H16O2/c16-15(17)11-4-2-7-13-9-5-8-12-6-1-3-10-14(12)13/h1,3,5-6,8-10H,2,4,7,11H2,(H,16,17) |
Clé InChI |
MBQDHVLINYDJHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


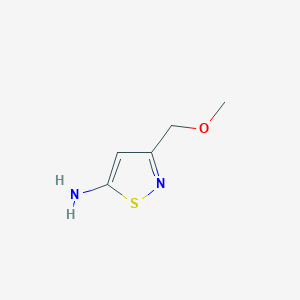

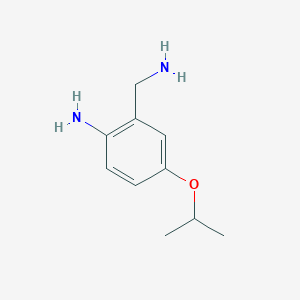
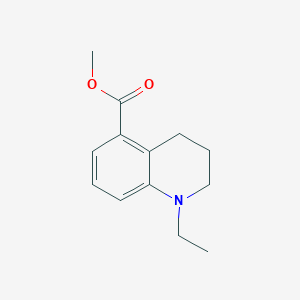
![6-(Bromomethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13674888.png)

![Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
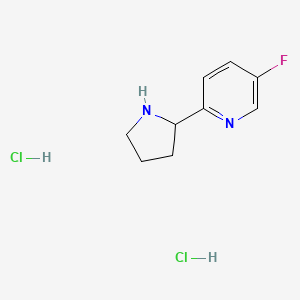
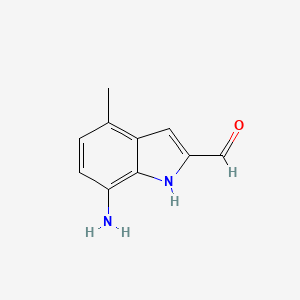
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)
